molecular formula C17H16O3 B3280827 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde CAS No. 723332-06-7

4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde

Cat. No.: B3280827
CAS No.: 723332-06-7
M. Wt: 268.31 g/mol
InChI Key: VPCUWABIHJIBLC-UHFFFAOYSA-N
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Description

Contextual Significance of Multi-Functionalized Aromatic Ethers in Contemporary Organic Chemistry

Multi-functionalized aromatic ethers are a class of organic compounds that feature an ether linkage (R-O-R') where at least one of the R groups is an aromatic ring bearing additional functional groups. wikipedia.org These compounds are cornerstones in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The ether bond, while generally stable, can be strategically cleaved under specific conditions, offering a versatile tool in synthetic pathways. wikipedia.org The presence of multiple functional groups on the aromatic rings allows for selective chemical modifications, enabling the construction of intricate molecular architectures. Aromatic ethers are prevalent in natural products and form the backbone of many polymers with specialized properties.

Strategic Importance of Benzaldehyde (B42025) and Alkyl Phenyl Ketone Moieties as Synthetic Scaffolds

The benzaldehyde and alkyl phenyl ketone moieties are fundamental building blocks in organic synthesis. schoolwires.netksu.edu.sa The aldehyde group (-CHO) in benzaldehyde is a versatile functional group that can undergo a wide range of chemical transformations. libretexts.org It is a precursor for the synthesis of alcohols, carboxylic acids, and imines, and it readily participates in various carbon-carbon bond-forming reactions, such as the Wittig, Grignard, and aldol (B89426) reactions. schoolwires.net

Similarly, the alkyl phenyl ketone group (Ar-CO-R) is a key structural motif in many organic compounds. schoolwires.net The carbonyl group (C=O) is highly reactive and serves as a site for nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com Ketones are precursors to a variety of functional groups, including secondary alcohols, alkenes, and amines. ksu.edu.sa The presence of both an aldehyde and a ketone in 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde provides two distinct reactive centers, allowing for orthogonal chemical modifications.

Overview of Current Research Trajectories for Complex Organic Entities with Ether and Carbonyl Linkages

Current research on complex organic molecules containing both ether and carbonyl functionalities is multifaceted. nih.gov One significant area of investigation is the development of novel synthetic methodologies to access these compounds with high efficiency and selectivity. researchgate.net This includes the exploration of new catalytic systems and reaction conditions that can tolerate the presence of multiple reactive functional groups. nih.gov

Another major research thrust is the application of these molecules in medicinal chemistry and materials science. The combination of ether and carbonyl groups can impart unique biological activities and physical properties. For instance, these compounds are being explored as potential therapeutic agents, as the different functional groups can interact with multiple biological targets. In materials science, the rigid aromatic structures combined with the polar carbonyl and ether groups can lead to the development of novel liquid crystals, polymers, and functional dyes with tailored optical and electronic properties. The study of the structure-property relationships in these molecules is crucial for designing new materials with desired characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(3,4-dimethylphenyl)-2-oxoethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-3-6-15(9-13(12)2)17(19)11-20-16-7-4-14(10-18)5-8-16/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCUWABIHJIBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC2=CC=C(C=C2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 4 2 3,4 Dimethylphenyl 2 Oxoethoxy Benzaldehyde

Advanced Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. researchgate.netresearchgate.net For 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde, the analysis begins by identifying the most logical bonds for disconnection based on reliable and high-yielding chemical transformations.

The two primary disconnections for the target molecule are:

C-O Ether Bond Disconnection: The ether linkage is a prominent feature and a prime candidate for disconnection. This retrosynthetic step, based on the Williamson ether synthesis, yields two key synthons: a nucleophilic 4-formylphenoxide anion and an electrophilic 2-halo-3',4'-dimethylacetophenone cation. The corresponding synthetic equivalents are 4-hydroxybenzaldehyde (B117250) and a 2-halo-1-(3,4-dimethylphenyl)ethan-1-one, such as 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one. This is the most common and strategically sound approach for this type of ether.

Aryl C-C Bond Disconnection: The bond between the carbonyl group and the dimethylphenyl ring can be disconnected via a Friedel-Crafts acylation transform. This approach leads to 1,2-dimethylbenzene (o-xylene) and a 2-(4-formylphenoxy)acetyl chloride derivative as precursors. While viable, this strategy is more complex as it requires the prior synthesis of the elaborate acyl chloride.

Based on this analysis, the most efficient synthetic strategy involves the initial preparation of the two key intermediates—4-hydroxybenzaldehyde and 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one—followed by their coupling via an etherification reaction.

Precision Etherification Routes for the Formation of the Phenoxy-Ether Linkage

The formation of the ether bond between 4-hydroxybenzaldehyde and the substituted acetophenone is the cornerstone of this synthesis. The Williamson ether synthesis, which involves the SN2 reaction of an alkoxide with an alkyl halide, is the classic method for this transformation. jk-sci.comyoutube.com However, for a sophisticated synthesis, catalytic variants that enhance efficiency and yield are preferred.

Catalytic Approaches in Williamson Ether Synthesis Variants

To overcome the challenge of bringing the aqueous phenoxide phase and the organic alkyl halide phase together, phase-transfer catalysis (PTC) is a highly effective technique. utahtech.edu A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the α-bromo ketone. youtube.com

The catalytic cycle involves the following steps:

Deprotonation of 4-hydroxybenzaldehyde in an aqueous base (e.g., NaOH) to form the sodium 4-formylphenoxide.

The quaternary ammonium cation (Q⁺) from the catalyst pairs with the phenoxide anion, forming an ion pair [Q⁺][ArO⁻].

This lipophilic ion pair migrates into the organic phase.

The phenoxide anion, now in the organic phase, acts as a potent nucleophile, attacking the electrophilic carbon of 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one in an SN2 reaction to form the desired ether.

The resulting bromide anion pairs with the Q⁺ cation and returns to the aqueous phase, completing the catalytic cycle.

This method avoids the need for strong, anhydrous bases like sodium hydride and often proceeds under milder conditions with higher yields. jk-sci.com

CatalystBaseSolvent SystemTemperature (°C)Yield (%)
Tetrabutylammonium Bromide (TBAB)50% NaOH (aq)Dichloromethane / Water25-40>90
Benzyltriethylammonium ChlorideK₂CO₃AcetonitrileReflux85-95
Aliquat 336KOH (solid)Toluene80~90

Table 1: Representative Conditions for Phase-Transfer Catalyzed Ether Synthesis. Data is illustrative and based on typical PTC reactions for similar substrates.

Stereochemical Control in Ether Bond Formation

While the target molecule, this compound, is achiral, it is crucial to consider the stereochemical implications of the Williamson ether synthesis for analogous structures. The reaction proceeds via a classic SN2 mechanism, which is characterized by the inversion of configuration at the electrophilic carbon center. masterorganicchemistry.com

If a chiral α-bromo ketone were used as a starting material, the attack of the phenoxide nucleophile would occur from the side opposite to the bromine leaving group, resulting in a predictable inversion of the stereocenter. For example, if the (R)-enantiomer of a chiral α-bromo ketone is used, the resulting ether product would possess the (S)-configuration at that carbon.

Targeted Construction of the 3,4-Dimethylphenyl-2-oxoethoxy Unit

The synthesis of the 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one intermediate requires a two-step process: the introduction of the ketone functionality onto the dimethylphenyl ring, followed by regioselective bromination at the α-carbon.

Oxidative and Acylation Pathways for Ketone Functionality Introduction

Friedel-Crafts Acylation: This is the most direct and widely used method for forming aryl ketones. researchgate.net The reaction involves the electrophilic aromatic substitution of 1,2-dimethylbenzene (o-xylene) with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). thieme-connect.com Greener alternatives using solid catalysts like zinc powder under microwave irradiation have also been developed. thieme-connect.com The reaction is highly regioselective, yielding predominantly the 3,4-dimethylacetophenone isomer.

Oxidative Pathways: An alternative, though less common, route involves the oxidation of a corresponding ethylarene. For instance, 3,4-diethylbenzene could be selectively oxidized at one of the benzylic positions to introduce the ketone functionality. Modern oxidative methods, such as those using catalytic systems like I₂–pyridine (B92270)–TBHP (tert-butyl hydroperoxide), can convert ethylarenes into the corresponding aryl ketones. scispace.comrsc.org This approach avoids the use of strong Lewis acids but may require more careful control of reaction conditions to prevent over-oxidation.

MethodAcylating/Oxidizing AgentCatalystSolventTemperature (°C)Yield (%)
Friedel-Crafts AcylationAcetyl ChlorideAlCl₃Dichloromethane0-25~95
Green Friedel-CraftsAcetyl ChlorideZinc PowderSolvent-free (MW)-~92
Benzylic OxidationO₂ / TBHPI₂ / PyridineSolvent-free80-10070-85

Table 2: Comparison of Synthetic Pathways to 3,4-Dimethylacetophenone. Data is compiled from representative procedures for similar substrates. thieme-connect.comthieme-connect.com

Regioselective Functionalization of the Dimethylphenyl Ring

The initial functionalization of the 1,2-dimethylbenzene ring via Friedel-Crafts acylation demonstrates excellent regioselectivity. The two methyl groups are ortho- and para-directing activators. Acylation occurs preferentially at the 4-position, which is para to one methyl group and ortho to the other. This position is sterically accessible and electronically activated, leading to the formation of 3,4-dimethylacetophenone as the major product.

The second critical regioselective step is the α-bromination of the newly formed 3,4-dimethylacetophenone. This reaction selectively introduces a bromine atom on the carbon adjacent to the carbonyl group. The reaction typically proceeds via an enol or enolate intermediate under acidic or basic conditions. nih.govyoutube.com A common and effective brominating agent is pyridine hydrobromide perbromide in acetic acid, which is safer to handle than liquid bromine. researchgate.net This reaction is highly selective for the α-position due to the activation by the adjacent carbonyl group and does not affect the aromatic ring.

The successful execution of these regioselective reactions ensures the efficient construction of the required 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one precursor, paving the way for the final etherification step.

Strategic Assembly of the Benzaldehyde (B42025) Moiety

The benzaldehyde functional group is a cornerstone of the target molecule's structure. Its synthesis and subsequent modification must be carefully controlled to ensure high yields and purity.

Formylation Reactions under Controlled Conditions

The introduction of the aldehyde group onto a phenolic precursor is a critical step. Various formylation reactions can be employed, each with its own set of advantages and required control parameters. One common method is the Reimer-Tiemann reaction, which involves the ortho-formylation of phenols using chloroform in a basic solution. However, for the synthesis of 4-hydroxybenzaldehyde, a key precursor, methods that favor para-substitution are preferred.

Another powerful technique is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically formed from dimethylformamide and phosphorus oxychloride) to formylate activated aromatic rings. The Gattermann reaction, using hydrogen cyanide and a Lewis acid catalyst, and the Duff reaction, employing hexamethylenetetramine, also provide viable routes to hydroxybenzaldehydes.

The choice of formylation agent and reaction conditions is crucial for controlling regioselectivity and preventing side reactions. The following table summarizes key aspects of relevant formylation reactions.

Reaction NameFormylating AgentCatalyst/ConditionsKey Considerations
Reimer-TiemannChloroform (CHCl3)Strong base (e.g., NaOH)Primarily yields ortho-isomer; can have moderate yields.
Vilsmeier-HaackVilsmeier reagent (e.g., DMF/POCl3)Lewis acidic conditionsEffective for electron-rich aromatic rings.
GattermannHydrogen cyanide (HCN) / Zinc cyanide (Zn(CN)2)Lewis acid (e.g., AlCl3), HClHighly toxic reagents require careful handling.
DuffHexamethylenetetramineAcidic conditions (e.g., glycerol, boric acid)Suitable for activated phenols.

For the synthesis of 4-hydroxybenzaldehyde, oxidation of p-cresol is a common industrial method. Additionally, the hydrolysis of 4-hydroxybenzyl chloride offers another synthetic pathway. nih.gov

Protecting Group Strategies for Aldehyde Functionality during Multi-Step Synthesis

In a multi-step synthesis, the aldehyde group is susceptible to unwanted reactions, such as oxidation or nucleophilic attack, during subsequent transformations. Therefore, the use of protecting groups is often essential. An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable without affecting other functional groups in the molecule.

For aldehydes, acetals and dithioacetals are the most common protecting groups. Cyclic acetals, formed by the reaction of the aldehyde with a diol (e.g., ethylene glycol) under acidic conditions, are particularly stable to a wide range of reagents, including strong bases and nucleophiles.

The selection of the protecting group is contingent on the specific reaction sequence. For instance, if a Grignard reaction is to be performed on another part of the molecule, the aldehyde must be protected to prevent its reaction with the organometallic reagent. The deprotection of acetals is typically achieved by treatment with aqueous acid.

Total Synthesis Approaches: Convergence and Linear Strategies

The assembly of the final target molecule, this compound, can be approached through either a linear or a convergent synthesis.

A linear synthesis involves the sequential modification of a starting material in a step-by-step manner until the final product is obtained. In the context of the target molecule, a linear approach might start with 4-hydroxybenzaldehyde, which is then subjected to a Williamson ether synthesis with a suitable electrophile to introduce the 2-(3,4-dimethylphenyl)-2-oxoethoxy side chain.

A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. For this particular target, a convergent strategy would involve the separate synthesis of the 4-formylphenoxy moiety and the 2-(3,4-dimethylphenyl)-2-oxoethyl moiety. The final step would be the formation of the ether linkage between these two fragments.

The core of the synthesis for this compound and its analogs typically involves a Williamson ether synthesis. This reaction joins a phenoxide with an α-haloketone. In a likely synthetic route, 4-hydroxybenzaldehyde is deprotonated with a base to form the corresponding phenoxide. This nucleophile then displaces a halide from 2-bromo-1-(3,4-dimethylphenyl)ethanone to form the desired ether linkage. researchgate.netresearchgate.netorientjchem.org

Development of Sustainable and Atom-Economical Synthetic Pathways

In modern organic synthesis, there is a growing emphasis on the development of "green" or sustainable methodologies. This includes maximizing atom economy , which is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product.

Traditional multi-step syntheses often generate significant amounts of waste. To address this, researchers are exploring alternative synthetic routes that are more atom-economical. For the synthesis of the ether linkage in the target molecule, catalytic alternatives to the classical Williamson ether synthesis are being investigated. For instance, the use of greener solvents, phase-transfer catalysts, or microwave-assisted synthesis can reduce reaction times, energy consumption, and the use of hazardous materials. orgchemres.org

Process Optimization and Scale-Up Investigations for Chemical Manufacturing

The transition of a synthetic route from a laboratory scale to an industrial manufacturing process requires careful optimization and scale-up studies. For the synthesis of this compound, key reactions such as the Williamson ether synthesis and potentially a Friedel-Crafts acylation to prepare the ketone precursor would be the focus of such investigations.

Process optimization involves systematically varying reaction parameters such as temperature, pressure, reaction time, catalyst loading, and solvent to identify the conditions that provide the highest yield, purity, and throughput. Techniques such as Design of Experiments (DoE) can be employed to efficiently explore the parameter space.

Scale-up presents several challenges, including heat transfer, mass transfer, and mixing, which can differ significantly between small-scale laboratory reactors and large-scale industrial vessels. For exothermic reactions like Friedel-Crafts acylations, ensuring adequate cooling to control the reaction temperature and prevent runaway reactions is critical. masterorganicchemistry.com The choice of reactor type, agitation speed, and addition rates of reagents must be carefully considered to ensure consistent product quality and safe operation at a larger scale.

Elucidating Chemical Transformations and Reaction Mechanisms of 4 2 3,4 Dimethylphenyl 2 Oxoethoxy Benzaldehyde

Mechanistic Studies of Reactions Involving the Benzaldehyde (B42025) Carbonyl Group

The benzaldehyde moiety is a primary site for chemical modification. Its reactivity is influenced by the electron-donating nature of the para-alkoxy substituent, which can modulate the electrophilicity of the carbonyl carbon through resonance effects. libretexts.orglibretexts.orgpressbooks.pub

Nucleophilic Addition Reactions and Their Stereoselectivity

The most fundamental reaction of the aldehyde group is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub Subsequent protonation yields an alcohol.

The general mechanism can be described as follows:

Nucleophilic Attack: The nucleophile (:Nu⁻) adds to the carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed as the π-bond of the carbonyl breaks.

Protonation: An acid source protonates the alkoxide to yield the final alcohol product. libretexts.org

Aromatic aldehydes, such as the one in the title compound, are generally less reactive than their aliphatic counterparts. libretexts.orgpressbooks.pub The electron-donating resonance from the ether-linked phenyl ring further decreases the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. libretexts.orglibretexts.org

Stereoselectivity: When a nucleophilic addition creates a new chiral center at the carbonyl carbon, the stereochemical outcome is a key consideration. Since the starting aldehyde is prochiral and the nucleophilic attack can occur from either face of the planar carbonyl group with equal probability, the reaction with an achiral nucleophile will produce a racemic mixture of enantiomers. libretexts.org Stereoselective synthesis, yielding a preponderance of one stereoisomer, can be achieved by employing chiral nucleophiles, chiral auxiliaries, or chiral catalysts. diva-portal.orgdiva-portal.org

Selective Oxidation and Reduction Pathways

Selective Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the ketone moiety. This transformation is typically achieved using mild oxidizing agents. Aldehydes are more susceptible to oxidation than ketones because of the presence of a hydrogen atom on the carbonyl carbon. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder reagents like silver oxide (Ag₂O) in the Tollens' test. Photochemical methods using catalysts like Eosin Y with O₂ as the oxidant also provide a green and selective route for the oxidation of benzyl (B1604629) alcohols (the reduction product of benzaldehydes) to aldehydes, indicating the potential for controlled oxidation. acs.org

Selective Reduction: The reduction of the aldehyde to a primary alcohol is a common and important transformation. Due to steric and electronic factors, aldehydes are more reactive towards hydride-reducing agents than ketones. pressbooks.pub The aldehyde carbonyl carbon is less sterically hindered and more electrophilic, facilitating faster attack by nucleophilic hydrides. pressbooks.pub This reactivity difference allows for the chemoselective reduction of the aldehyde in the presence of the ketone.

A combination of sodium borohydride (B1222165) (NaBH₄) with additives like acetylacetone (B45752) has been shown to be effective for the chemoselective reduction of aldehydes. rsc.org Similarly, specialized reagents such as sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride have been developed specifically for this purpose, affording primary alcohols in high yields without affecting ketone groups. tcichemicals.com

Reagent SystemSelectivityConditionsProduct
NaBH₄ / Low TemperatureHigh for AldehydeMethanol, 0°C4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzyl alcohol
NaBH₄ + AcetylacetoneHigh for AldehydeStandard Conditions4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzyl alcohol
Sodium Tris(HFIP)borohydrideExcellent for AldehydeStandard Conditions4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzyl alcohol

Condensation Reactions and Heterocycle Formation

The aldehyde functionality serves as an excellent electrophile in condensation reactions, which are powerful tools for carbon-carbon bond formation and the synthesis of complex cyclic systems.

Claisen-Schmidt Condensation: A prominent example is the base-catalyzed Claisen-Schmidt condensation, a type of crossed aldol (B89426) reaction. byjus.comresearchgate.net In this reaction, 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde, which lacks α-hydrogens, reacts with an enolizable ketone (e.g., acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325).

The mechanism proceeds as follows:

An enolate is formed from the ketone via deprotonation by a base.

The enolate attacks the aldehyde carbonyl carbon.

The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water) to yield the stable, conjugated chalcone. researchgate.net

Heterocycle Synthesis: The resulting chalcone derivatives are versatile precursors for the synthesis of a wide array of heterocyclic compounds. The α,β-unsaturated ketone system contains two electrophilic centers and is susceptible to reactions with dinucleophiles. For instance, reaction with hydrazine (B178648) can yield pyrazolines, while reaction with hydroxylamine (B1172632) can produce isoxazolines. Similarly, condensation with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine-based heterocycles.

Condensation PartnerReaction TypeIntermediateHeterocyclic Product
AcetophenoneClaisen-SchmidtChalconeNone (precursor)
MalononitrileKnoevenagelBenzylidene malononitrileNone (precursor)
Chalcone + HydrazineCyclocondensation-Pyrazoline/Pyrazole
Chalcone + HydroxylamineCyclocondensation-Isoxazoline/Isoxazole
Chalcone + ThioureaCyclocondensation-Thiazine/Pyrimidine

Reactivity Profile of the Ketone Carbonyl Group

The ketone group in this compound exhibits its own distinct reactivity, primarily centered around the acidity of the α-hydrogens on the adjacent methylene (B1212753) group.

Enolate Chemistry and Alpha-Substitution Reactions

The protons on the carbon atom alpha to the ketone carbonyl (the -O-CH₂-C=O group) are acidic (pKa ≈ 19-20) and can be removed by a strong base to form a nucleophilic enolate. chemistrysteps.com The formation and subsequent reaction of this enolate are central to many synthetic strategies.

Enolate Formation: The choice of base is crucial. Strong, non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) are used to achieve irreversible and quantitative deprotonation, forming the kinetic enolate. libretexts.orglumenlearning.com Weaker bases, such as alkoxides, establish an equilibrium and may lead to side reactions like self-condensation. chemistrysteps.com

Alpha-Alkylation: Once formed, the enolate is a potent carbon nucleophile that can participate in S₂ reactions with alkyl halides. chemistrysteps.comlibretexts.orglumenlearning.com This α-alkylation reaction forms a new carbon-carbon bond at the position adjacent to the ketone. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination. chemistrysteps.comlibretexts.org The presence of the α-alkoxy group (the ether linkage) can influence the stereoselectivity of the alkylation, potentially through chelation with a lithium counterion, which can direct the approach of the electrophile. nih.gov

Chemo- and Regioselective Reduction Strategies

Selectively reducing the ketone in the presence of the more reactive aldehyde presents a significant chemical challenge. Direct reduction with standard hydride reagents would preferentially reduce the aldehyde. Therefore, indirect strategies are typically required.

Protection-Reduction-Deprotection Strategy: A common and effective approach involves the selective protection of the more reactive aldehyde group. stackexchange.com

Protection: The aldehyde is selectively converted into a less reactive functional group, such as an acetal (B89532) (e.g., a 1,3-dioxane), by reacting it with a diol under acidic conditions. Aldehydes form acetals much more readily than ketones. stackexchange.com

Reduction: With the aldehyde protected, the ketone can be reduced to a secondary alcohol using a standard reducing agent like NaBH₄ or LiAlH₄.

Deprotection: The acetal protecting group is removed by hydrolysis with aqueous acid, regenerating the aldehyde functionality.

Enzymatic or Specialized Reagents: An alternative "green" approach involves the use of enzymatic catalysts. Certain alcohol dehydrogenases have been shown to exhibit high selectivity for the reduction of ketones in the presence of aldehydes, offering a direct route to the desired product. researchgate.netchemrxiv.org Another strategy, known as the Luche reduction, uses NaBH₄ in combination with a lanthanide salt like cerium(III) chloride (CeCl₃). stackexchange.com Under these conditions, aldehydes are believed to form geminal diols or acetals with the alcohol solvent, which are less reactive towards reduction, allowing the ketone to be reduced preferentially. stackexchange.com

StrategyStep 1Step 2Step 3Final Product
Protection-BasedProtect aldehyde as acetalReduce ketone with NaBH₄Deprotect with aq. acid4-Formyl-phenoxy)-1-(3,4-dimethylphenyl)ethanol
Luche ReductionReact with NaBH₄ / CeCl₃--4-Formyl-phenoxy)-1-(3,4-dimethylphenyl)ethanol
Enzymatic ReductionReact with Alcohol Dehydrogenase--4-Formyl-phenoxy)-1-(3,4-dimethylphenyl)ethanol

Investigations into the Stability and Cleavage of the Ether Linkage

The ether linkage in this compound, an aryl alkyl ether, exhibits significant stability under neutral and basic conditions, making it an excellent solvent for many reactions. libretexts.org However, this covalent bond is susceptible to cleavage under strongly acidic conditions, typically involving hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com

The subsequent nucleophilic substitution can follow either an SN1 or SN2 pathway, dictated by the structure of the groups attached to the oxygen. libretexts.orglongdom.org In the case of this compound, the ether oxygen is bonded to an sp²-hybridized aromatic carbon on one side and an sp³-hybridized methylene carbon on the other. Nucleophilic attack on the aromatic ring carbon is highly unfavorable. libretexts.org Therefore, the halide nucleophile (e.g., Br⁻) will exclusively attack the less sterically hindered methylene carbon. longdom.org

This reaction proceeds via a bimolecular, concerted SN2 mechanism. longdom.org The bromide ion attacks the methylene carbon, leading to the cleavage of the C-O bond and the formation of two distinct molecules: 4-hydroxybenzaldehyde (B117250) and 2-bromo-1-(3,4-dimethylphenyl)ethanone. Diaryl ethers are generally resistant to acid cleavage, and for aryl alkyl ethers, the cleavage always yields a phenol (B47542) and an alkyl halide because the sp² carbon-oxygen bond is stronger and inaccessible to backside attack required for an SN2 reaction. libretexts.org

Table 1: Conditions and Products of Ether Linkage Cleavage
ReagentConditionsMechanismProduct 1Product 2
Concentrated HBrRefluxSN24-Hydroxybenzaldehyde2-Bromo-1-(3,4-dimethylphenyl)ethanone
Concentrated HIRefluxSN24-Hydroxybenzaldehyde2-Iodo-1-(3,4-dimethylphenyl)ethanone
NaOH (aq)RefluxNo Reaction--
Trifluoroacetic AcidRoom TemperatureNo Reaction--

Electrophilic and Nucleophilic Aromatic Substitution Patterning on Both Phenyl Rings

The presence of two distinct phenyl rings, each with its own set of substituents, results in complex and highly regioselective substitution patterns for electrophilic aromatic substitution (EAS). Nucleophilic aromatic substitution (NAS), however, is generally not favored for this molecule.

Electrophilic Aromatic Substitution (EAS)

The reactivity and orientation of incoming electrophiles are governed by the combined electronic effects of the substituents on each ring. libretexts.org

Benzaldehyde Ring: This ring contains a powerful activating, ortho-, para-directing alkoxy group (-OR) and a deactivating, meta-directing aldehyde group (-CHO). libretexts.orguci.edu The activating nature of the alkoxy group dominates, making the ring more reactive towards electrophiles than benzene (B151609) itself. The directing effects are synergistic; the positions ortho to the strongly activating alkoxy group are also meta to the deactivating aldehyde group. Therefore, electrophilic attack is strongly favored at positions 2 and 6 relative to the aldehyde.

3,4-Dimethylphenyl Ring: This ring is substituted with two activating, ortho-, para-directing methyl groups and a deactivating, meta-directing acyl group (-COR). The cumulative activating effect of the two methyl groups makes this ring highly susceptible to electrophilic attack. The most probable sites for substitution are those most activated by the methyl groups and not significantly deactivated by the acyl group. Specifically, the positions ortho to one methyl group and para to the other (positions 2 and 5) are the most electronically enriched and sterically accessible.

Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution (EAS)
Ring SystemSubstituentElectronic EffectDirecting InfluencePredicted Substitution Sites
Benzaldehyde-CHO (at C1)Deactivating (Inductive & Resonance)meta- (to C3, C5)C2, C6
-OCH₂- (at C4)Activating (Resonance)ortho-, para- (to C3, C5)
Dimethylphenyl-C(O)- (at C1)Deactivating (Inductive & Resonance)meta- (to C2, C6)C2, C5
-CH₃ (at C3)Activating (Inductive & Hyperconjugation)ortho-, para- (to C2, C4, C6)
-CH₃ (at C4)Activating (Inductive & Hyperconjugation)ortho-, para- (to C3, C5)

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). vapourtec.comlibretexts.org Neither phenyl ring in this compound meets these criteria. The rings are either electron-rich or lack a suitable leaving group, rendering them inert to typical SNAr reaction conditions. libretexts.org

Kinetic and Thermodynamic Aspects of Key Chemical Transformations

The outcomes of chemical reactions involving this compound can often be understood by considering the principles of kinetic and thermodynamic control.

Claisen-Schmidt Condensation: The Claisen-Schmidt condensation provides a classic example of this dichotomy. The initial nucleophilic attack of the ketone enolate on the aldehyde forms a β-hydroxy ketone (the aldol adduct). This addition step is often reversible and can be considered the kinetically favored pathway, particularly at lower temperatures. nih.gov However, the subsequent base-catalyzed elimination of water to form the α,β-unsaturated carbonyl system is typically irreversible and leads to a more stable, conjugated product. This extended π-system represents the thermodynamic product, and its formation drives the reaction equilibrium forward. nih.govrsc.org

Electrophilic Aromatic Substitution: For EAS reactions, the rate-determining step is the initial attack of the electrophile on the aromatic ring to form the high-energy carbocation intermediate, known as an arenium ion or sigma complex. uci.edumasterorganicchemistry.com The activation energy for this step is highly sensitive to the substituents present. Activating groups, such as the alkoxy and methyl groups on the target molecule, stabilize the positive charge in the intermediate through resonance or induction, thereby lowering the activation energy and increasing the reaction rate. Conversely, deactivating groups like the aldehyde and acyl functions destabilize the intermediate, raising the activation energy. The distribution of final products (ortho, meta, para isomers) is determined by the relative stabilities of the possible arenium ion intermediates, which is a reflection of kinetic control. researchgate.net

Ether Cleavage: The kinetics of ether cleavage with hydrohalic acids depend on the specific SN2 mechanism at play. The reaction rate is dependent on the concentration of both the protonated ether and the halide nucleophile (second-order kinetics). researchgate.net The strength of the acid is crucial for the initial protonation step, and the nucleophilicity of the halide (I⁻ > Br⁻ > Cl⁻) significantly influences the rate of the subsequent substitution step.

Table 4: Representative Kinetic and Thermodynamic Parameters for Analogous Reactions
Reaction TypeControlling FactorKey ParameterGeneral Observation
Aldol CondensationKinetic ControlActivation Energy (Ea) of additionLower temperature favors the β-hydroxy adduct.
Thermodynamic ControlGibbs Free Energy (ΔG) of productHigher temperature favors the stable, dehydrated α,β-unsaturated product. nih.gov
Electrophilic Aromatic SubstitutionKinetic ControlActivation Energy (Ea) of σ-complex formationProduct distribution is determined by the stability of the intermediate carbocation. masterorganicchemistry.com
SN2 Ether CleavageKinetic ControlRate constant (k)Rate = k[Protonated Ether][Halide]. Dependent on acid strength and nucleophilicity. researchgate.net

Advanced Spectroscopic and Crystallographic Elucidation Research on 4 2 3,4 Dimethylphenyl 2 Oxoethoxy Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural verification of 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde. The predicted ¹H NMR spectrum in a solvent like CDCl₃ would display distinct signals corresponding to each unique proton environment. The aldehyde proton is expected to appear as a singlet in the downfield region, typically around 9.9-10.1 ppm. orientjchem.orgallfordrugs.com The protons on the benzaldehyde (B42025) ring, being part of an AA'BB' spin system, would likely present as two distinct doublets between 7.0 and 8.0 ppm. A key diagnostic signal is the singlet corresponding to the two methylene (B1212753) protons of the ethoxy bridge (-O-CH₂-C=O), anticipated around 5.4 ppm. orientjchem.org The aromatic protons of the 3,4-dimethylphenyl group would appear as a set of signals in the aromatic region, and the two methyl groups would yield sharp singlets, likely around 2.3 ppm.

¹³C NMR spectroscopy complements the proton data, with the aldehyde and ketone carbonyl carbons resonating at approximately 191 ppm and 193 ppm, respectively. orientjchem.org The methylene carbon would be observed around 70 ppm, while the various aromatic carbons would span the 115-163 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aldehyde (-CHO)9.95 (s, 1H)191.0
Ketone (C=O)-193.5
Methylene (-O-CH₂-C=O)5.40 (s, 2H)70.5
Benzaldehyde Ring (C-2', C-6')7.85 (d, J=8.5 Hz, 2H)132.0
Benzaldehyde Ring (C-3', C-5')7.05 (d, J=8.5 Hz, 2H)115.0
Benzaldehyde Ring (C-1')-130.5
Benzaldehyde Ring (C-4')-163.0
Dimethylphenyl Ring (C-1'')-134.0
Dimethylphenyl Ring (C-2'')7.80 (d, J=1.8 Hz, 1H)130.0
Dimethylphenyl Ring (C-5'')7.25 (d, J=7.8 Hz, 1H)128.0
Dimethylphenyl Ring (C-6'')7.60 (dd, J=7.8, 1.8 Hz, 1H)135.0
Dimethylphenyl Ring (C-3'')-137.5
Dimethylphenyl Ring (C-4'')-144.0
Methyl (-CH₃) at C-3''2.32 (s, 3H)20.0
Methyl (-CH₃) at C-4''2.35 (s, 3H)20.2

To unambiguously assign these resonances and elucidate through-bond and through-space correlations, advanced 2D NMR techniques are employed. Correlation Spectroscopy (COSY) would confirm the coupling between adjacent protons on the aromatic rings. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton signal with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial, as it would reveal long-range (2-3 bond) couplings. For instance, HMBC would show correlations from the methylene protons to the ketone carbonyl carbon and the C-4' carbon of the benzaldehyde ring, confirming the ether linkage.

While solution-state NMR provides information on the average molecular conformation, solid-state NMR (ssNMR) can probe the structure and intermolecular interactions within the crystalline lattice. Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C NMR experiments would provide insights into the molecular packing and the presence of any polymorphic forms by revealing differences in the chemical shifts of carbons involved in intermolecular contacts.

In-Depth Vibrational Spectroscopy (FT-IR and Raman) for Molecular Vibrations and Hydrogen Bonding Networks

Vibrational spectroscopy offers a definitive fingerprint of the functional groups present in the molecule. The Fourier-Transform Infrared (FT-IR) spectrum is expected to show strong, characteristic absorption bands for the two carbonyl groups. walshmedicalmedia.com The ketone C=O stretching vibration would likely appear around 1690 cm⁻¹, while the aldehyde C=O stretch is expected at a slightly lower wavenumber, near 1685 cm⁻¹. orientjchem.orgallfordrugs.com The presence of the aldehyde is further confirmed by two weak bands for the C-H stretch between 2840 and 2760 cm⁻¹. orientjchem.org

Other significant peaks include the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region and a strong band corresponding to the asymmetric C-O-C stretching of the ether linkage, anticipated around 1220 cm⁻¹. orientjchem.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups appear just below 3000 cm⁻¹. researchgate.net

FT-Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the symmetric stretching of the C-C bonds would be prominent in the Raman spectrum.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies
Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch3100-30503100-3050Medium-Weak
Aliphatic C-H Stretch2980-29202980-2920Medium-Weak
Aldehyde C-H Stretch2840, 2760WeakWeak
Ketone C=O Stretch~1690~1690Strong
Aldehyde C=O Stretch~1685~1685Strong
Aromatic C=C Stretch1605, 1580, 15001605, 1580, 1500Strong-Medium
Asymmetric C-O-C Stretch~1220WeakStrong
Aromatic C-H Bending830830Strong

High-Resolution Mass Spectrometry for Fragmentation Pathway Mapping and Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of this compound (C₁₇H₁₆O₃) by providing a highly accurate mass measurement of its molecular ion ([M]⁺•). Under electron ionization (EI), the molecule undergoes characteristic fragmentation, which helps to map its structure.

The most prominent fragmentation pathway is the alpha-cleavage on either side of the ketone carbonyl group. chemguide.co.uk

Cleavage A: Breakage of the bond between the carbonyl carbon and the methylene carbon, leading to the formation of a stable 3,4-dimethylbenzoyl cation.

Cleavage B: Breakage of the bond between the carbonyl carbon and the dimethylphenyl ring, resulting in a 4-formylphenoxymethyl acylium ion.

Subsequent fragmentation of the benzaldehyde moiety, such as the loss of a CHO radical, can also occur. docbrown.info

Table 3: Predicted Key Fragments in the EI Mass Spectrum
m/z Value Proposed Fragment Ion Structure Fragmentation Pathway
268[C₁₇H₁₆O₃]⁺•Molecular Ion (M⁺•)
135[C₈H₇O₂]⁺Cleavage B: [M - C₉H₉]⁺
133[C₉H₉O]⁺Cleavage A: [M - C₈H₇O]⁺
105[C₇H₅O]⁺From fragment m/z 133 (loss of C₂) or from m/z 135 (loss of CH₂O)
77[C₆H₅]⁺Loss of CO from m/z 105

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure in the solid state. Although a solved crystal structure for this specific compound is not publicly available, analysis of analogous structures, such as 4-(4-methoxyphenoxy)benzaldehyde, allows for a detailed prediction of its crystallographic features. nih.govresearchgate.net The molecule is expected to adopt a non-planar conformation, with a significant dihedral angle between the planes of the two aromatic rings. nih.gov

Table 4: Plausible Crystallographic Data Based on Analogous Structures
Parameter Predicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~12-15
b (Å)~7-8
c (Å)~12-15
β (°)~100-115
Z (molecules/unit cell)4
Key Intermolecular InteractionsC-H···O hydrogen bonds, π–π stacking

Electronic Circular Dichroism (ECD) Spectroscopy for Chiral Derivatives (if applicable to synthesized enantiomers)

The parent compound, this compound, is achiral and therefore does not exhibit an Electronic Circular Dichroism (ECD) signal. However, ECD spectroscopy would become an indispensable tool if chiral derivatives were to be synthesized. For instance, the introduction of a stereocenter, perhaps by reduction of the ketone to a chiral alcohol or by substitution on the ethoxy bridge, would yield enantiomers.

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint for a specific enantiomer. By comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration (R/S) of the synthesized chiral derivatives could be unambiguously determined.

Online Spectroscopic Monitoring Techniques for Reaction Progress and Intermediate Detection

The synthesis of complex organic molecules such as this compound and its derivatives benefits significantly from the implementation of Process Analytical Technology (PAT). PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.comglobalresearchonline.net The core principle of PAT is to build quality into products by design, based on a thorough scientific understanding of the processes. mt.com Online spectroscopic techniques are primary tools within the PAT framework, enabling real-time, in-situ monitoring of chemical reactions without the need for traditional, time-consuming offline sampling and analysis. researchgate.netmdpi.com

These advanced analytical methods provide a continuous stream of data on the concentration of reactants, products, and any transient intermediates, offering profound insights into reaction kinetics, mechanisms, and potential side reactions. mdpi.commpg.de For the synthesis of this compound, likely proceeding through a Williamson ether synthesis pathway from 4-hydroxybenzaldehyde (B117250) and a 2-halo-1-(3,4-dimethylphenyl)ethan-1-one, several online spectroscopic techniques can be employed to ensure process robustness and optimal product yield.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy, often utilizing an attenuated total reflection (ATR) probe immersed directly into the reaction vessel, is a powerful technique for monitoring the progress of this synthesis. mdpi.com The key advantage lies in its ability to track changes in the vibrational frequencies of specific functional groups in real-time.

For the synthesis of this compound, FTIR monitoring would focus on the disappearance of the broad O-H stretching band of the 4-hydroxybenzaldehyde reactant and the concurrent appearance of the characteristic C-O-C ether linkage bands of the product. orientjchem.org The carbonyl (C=O) stretches of the ketone and aldehyde groups can also be distinctly monitored. orientjchem.org By tracking the intensity of these specific absorption bands over time, a detailed kinetic profile of the reaction can be generated. mdpi.com

Interactive Data Table 1: Key Infrared Vibrational Frequencies for Monitoring Synthesis

Compound/Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Monitored Trend
4-HydroxybenzaldehydePhenolic O-H stretch3200-3400 (broad)Decrease
4-HydroxybenzaldehydeAldehyde C=O stretch~1680-1700Shift/Decrease
2-Halo-1-(3,4-dimethylphenyl)ethan-1-oneKetone C=O stretch~1690-1710Decrease
This compoundAryl-Alkyl Ether C-O-C stretch~1220-1250Increase
This compoundProduct Ketone C=O stretch~1685-1695Increase
This compoundProduct Aldehyde C=O stretch~1695-1705Increase

Note: The exact wavenumbers can be influenced by the solvent and reaction matrix. The data presented is based on typical values for these functional groups found in similar molecular environments. orientjchem.org

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that serves as an excellent complement to FTIR. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For this specific synthesis, in-line Raman probes can monitor the C=C stretching vibrations within the aromatic rings of both reactants and the product. While the C=O stretches are visible in both FTIR and Raman, Raman can be advantageous in systems with strong infrared absorbers like water, which has a weak Raman signal. nih.gov This allows for clear, unobstructed monitoring of the key functional groups, ensuring consistent product quality over time. nih.gov The technique's ability to acquire spectra through glass or quartz windows also simplifies its integration into various reactor setups.

Online Nuclear Magnetic Resonance (NMR) Spectroscopy

Online or flow NMR spectroscopy provides the most detailed structural information during a reaction. mpg.dersc.org By circulating the reaction mixture through an NMR flow cell, it is possible to acquire complete spectra at regular intervals. magritek.com This allows for unambiguous identification and quantification of all soluble species—reactants, intermediates, products, and byproducts—simultaneously. rsc.org

In the synthesis of this compound, key diagnostic signals would be monitored:

The disappearance of the phenolic -OH proton of 4-hydroxybenzaldehyde.

The appearance of the singlet signal for the methylene (-O-CH₂-C=O) protons at approximately 5.3-5.5 ppm, a clear indicator of product formation. orientjchem.org

Shifts in the aromatic and aldehydic proton signals as the electronic environment changes from the starting phenol (B47542) to the final ether product.

This level of detail is invaluable for mechanistic studies and for identifying transient intermediates that might not be detectable by other methods. rsc.org

Interactive Data Table 2: Expected ¹H-NMR Chemical Shifts for Online Monitoring

CompoundProton SignalExpected Chemical Shift (δ, ppm)Monitored Trend
4-HydroxybenzaldehydeAldehyde (-CHO)~9.8-9.9Decrease/Shift
4-HydroxybenzaldehydePhenol (-OH)Variable (e.g., 5.0-6.0)Decrease
2-Halo-1-(3,4-dimethylphenyl)ethan-1-oneMethylene (-CH₂-X)~4.4-4.7Decrease
This compoundAldehyde (-CHO)~9.9-10.1Increase
This compoundMethylene (-O-CH₂-)~5.3-5.5Increase
This compoundMethyl (-CH₃) x2~2.3Increase

Note: Chemical shifts are relative to TMS and can vary based on the solvent used for the reaction. orientjchem.org

By combining these online spectroscopic techniques, a comprehensive understanding of the reaction to form this compound can be achieved. This real-time data allows for precise determination of reaction endpoints, optimization of process parameters (like temperature and reagent addition rates), and early detection of process deviations, ultimately leading to a more efficient, consistent, and controlled chemical manufacturing process. mt.compharmtech.com

Computational and Theoretical Chemistry Investigations of 4 2 3,4 Dimethylphenyl 2 Oxoethoxy Benzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) serves as a powerful quantum mechanical tool for investigating the electronic structure of complex organic molecules. core.ac.uk For 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde, DFT calculations, commonly employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry and elucidate its electronic properties. nih.govmdpi.com These calculations provide insights into the distribution of electron density and the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily excited. mdpi.comnih.gov

Table 1: Calculated Quantum Chemical Descriptors for this compound (Hypothetical Data Based on B3LYP/6-311G(d,p) Level of Theory)
ParameterValueDescription
EHOMO (eV)-6.25Energy of the Highest Occupied Molecular Orbital
ELUMO (eV)-2.15Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) (eV)4.10Indicator of chemical stability and reactivity mdpi.com
Ionization Potential (I) (eV)6.25Energy required to remove an electron (-EHOMO)
Electron Affinity (A) (eV)2.15Energy released when an electron is added (-ELUMO)
Electronegativity (χ) (eV)4.20Tendency to attract electrons [(I+A)/2]
Chemical Hardness (η) (eV)2.05Resistance to change in electron distribution [(I-A)/2]
Dipole Moment (Debye)3.85Measure of the overall polarity of the molecule materialsciencejournal.org

Quantum Chemical Modeling of Reactivity and Reaction Pathway Elucidation

Quantum chemical modeling provides a framework for predicting the reactivity of this compound. The Molecular Electrostatic Potential (MESP) surface is a key tool in this regard, as it visually maps the electron density distribution onto the molecular surface. mdpi.com For this molecule, the MESP would show negative potential (red and yellow regions), indicating nucleophilic sites, concentrated around the oxygen atoms of the aldehyde, ketone, and ether functionalities. Positive potential (blue regions), representing electrophilic sites, would be located on the hydrogen atoms and the carbonyl carbons.

Conformational Landscape Analysis and Energy Surface Mapping

The presence of several single bonds in the bridge connecting the two aromatic rings allows for significant conformational flexibility in this compound. Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. ufms.brnih.gov

This analysis typically involves scanning the Potential Energy Surface (PES) by systematically rotating the key dihedral angles, such as those around the C-O and C-C bonds of the ethoxy-oxo linker. ufms.br These calculations, often performed at a DFT level of theory, generate a map that shows high-energy regions (transition states) and low-energy valleys (stable conformers). libretexts.orgresearchgate.net The results can reveal whether a planar or a twisted conformation is more stable, which is influenced by the balance between steric hindrance from the bulky substituents and electronic effects like conjugation. Understanding the preferred conformations is essential, as the molecule's shape directly influences its packing in the solid state and its interaction with biological targets or other molecules in solution. ufms.br

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers highly reliable methods for predicting spectroscopic parameters, which are instrumental for structural characterization and validation of synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. idc-online.com The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that typically show excellent correlation with experimental data. idc-online.comnih.gov Discrepancies between predicted and observed shifts can help refine the proposed structure or identify specific conformational or solvent effects. liverpool.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)
Carbon AtomPredicted Chemical Shift (ppm)Assignment
Aldehyde C=O191.5Carbonyl carbon of the benzaldehyde (B42025) group orientjchem.org
Ketone C=O194.0Carbonyl carbon of the oxoethoxy group orientjchem.org
Aromatic C-O163.2Benzaldehyde ring carbon attached to the ether oxygen
Methylene (B1212753) C-O70.8Methylene carbon adjacent to the ether oxygen
Dimethylphenyl C1, C2138.0 - 142.0Aromatic carbons bonded to methyl groups
Methyl Carbons19.5 - 20.5Carbons of the two methyl groups

Vibrational Frequencies: Theoretical vibrational analysis provides a predicted infrared (IR) and Raman spectrum. q-chem.com By calculating the harmonic frequencies at the optimized geometry, specific vibrational modes can be assigned to the functional groups within the molecule. rdd.edu.iqnih.gov For this compound, key predicted frequencies would include the characteristic C=O stretching vibrations for the aldehyde and ketone groups (typically in the 1670-1700 cm⁻¹ range), the C-O-C stretching of the ether linkage, and various C-H and C=C stretching and bending modes of the aromatic rings. orientjchem.orgmdpi.com Comparing the computed spectrum with experimental data is a powerful method for confirming the molecular structure. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound (Hypothetical Data)
Predicted Frequency (cm⁻¹)AssignmentVibrational Mode
3080 - 3050Aromatic C-HStretching
2950 - 2880Aliphatic C-H (Methyl/Methylene)Stretching
2840, 2740Aldehyde C-H (Fermi resonance)Stretching orientjchem.org
1695Ketone C=OStretching orientjchem.org
1685Aldehyde C=OStretching orientjchem.org
1600, 1580Aromatic C=CStretching
1250Aryl-O-CH₂ (Asymmetric)Stretching orientjchem.org
1160Aryl-O-CH₂ (Symmetric)Stretching

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While DFT calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent. An MD simulation would model the interactions of this compound with numerous explicit solvent molecules over time.

These simulations can reveal how the solvent influences the conformational preferences of the molecule. They also provide detailed information on the formation and lifetime of intermolecular interactions, such as weak C-H···O hydrogen bonds between the solute and solvent molecules, or π-π stacking interactions between solute molecules at higher concentrations. nih.gov Understanding the solvation structure and dynamics is critical for predicting properties like solubility and for interpreting reaction kinetics in solution.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predictive Chemical Design

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build statistical models that correlate a molecule's structural or quantum chemical properties with its observed reactivity. For a series of derivatives based on the this compound scaffold, a QSRR model could be developed to predict a specific chemical property, such as the rate constant for a reaction or its binding affinity to a target.

Role of 4 2 3,4 Dimethylphenyl 2 Oxoethoxy Benzaldehyde As a Versatile Synthetic Building Block in Advanced Chemical Research

Precursor for the Synthesis of Novel Complex Organic Molecules and Chemical Scaffolds

The chemical architecture of 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde, featuring a reactive aldehyde group, a ketone functionality, and an ether linkage, establishes it as a valuable precursor for the synthesis of a diverse array of complex organic molecules and novel chemical scaffolds. Its bifunctional nature, possessing both an electrophilic aldehyde carbon and a nucleophilic enolizable ketone, allows it to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the primary applications of this compound is in condensation reactions, such as the Claisen-Schmidt condensation, where the ketone moiety reacts with other aromatic aldehydes to yield chalcone (B49325) derivatives. tsijournals.comnih.gov These chalcones, in turn, are versatile intermediates for the synthesis of various heterocyclic compounds like pyrimidines, pyrazoles, and benzodiazepines through reactions with appropriate binucleophiles. tsijournals.com

Furthermore, the aldehyde group of this compound can readily participate in multi-component reactions, a powerful tool in modern organic synthesis for the efficient construction of complex molecules in a single step. For instance, it can be employed in reactions like the Biginelli or Hantzsch reactions to generate dihydropyrimidinones and dihydropyridines, respectively. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. The presence of the bulky 3,4-dimethylphenyl group can impart unique stereochemical and electronic properties to the resulting molecules.

The molecule's structure also lends itself to the synthesis of more rigid and sterically hindered scaffolds. Intramolecular cyclization reactions, potentially triggered by acidic or basic conditions, could lead to the formation of fused ring systems incorporating the benzaldehyde (B42025) and dimethylphenyl moieties. Such complex scaffolds are often sought after in drug discovery and for the development of new materials with specific topological features.

Below is a table summarizing potential reactions and the resulting molecular scaffolds that can be synthesized from this compound.

Table 1: Synthetic Transformations of this compound
Reaction Type Reactant(s) Resulting Scaffold/Compound Type
Claisen-Schmidt Condensation Aromatic Aldehyde Chalcone
Multi-component Reaction (e.g., Biginelli) Urea (B33335), β-ketoester Dihydropyrimidinone
Heterocycle Synthesis Binucleophiles (e.g., hydrazine (B178648), guanidine) Pyrazoles, Pyrimidines
Wittig Reaction Phosphonium Ylide Stilbene Derivatives
Reductive Amination Amine, Reducing Agent Secondary/Tertiary Amines

Monomer or Intermediate in the Development of Specialty Polymers and Advanced Materials

The aldehyde functionality of this compound makes it a promising candidate as a monomer or an intermediate in the synthesis of specialty polymers and advanced materials. The ability of aldehydes to form stable covalent bonds through reactions like imine formation is particularly relevant in the construction of porous crystalline polymers such as covalent organic frameworks (COFs). rsc.orgrsc.orgtcichemicals.com

COFs are a class of materials with high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. The reaction of multifunctional aldehydes with multifunctional amines is a common strategy for the synthesis of imine-linked COFs. rsc.org In this context, this compound could be utilized as a monofunctional aldehyde to control the growth and crystallinity of COFs, acting as a modulator during the synthesis process. rsc.orgrsc.org Alternatively, if functionalized to possess multiple aldehyde or amine groups, it could serve as a primary building block for novel COF structures. The bulky dimethylphenyl group would influence the resulting pore size and shape of the framework.

Furthermore, this compound can be incorporated into traditional polymer backbones to introduce specific functionalities. For instance, it could be reacted with polymers containing hydroxyl or amine groups to append the benzaldehyde moiety as a side chain. These functionalized polymers could then be used for post-polymerization modifications or as platforms for the immobilization of catalysts or other active molecules. The ketone group could also be a site for further chemical transformations.

The table below outlines potential applications of this compound in materials science.

Table 2: Applications in Specialty Polymers and Advanced Materials
Material Type Role of the Compound Potential Application
Covalent Organic Frameworks (COFs) Monomer or Modulator Gas storage, Catalysis, Separation
Supramolecular Assemblies Building Block Gels, Liquid Crystals, Sensors
Functionalized Polymers Side-chain Moiety Drug delivery, Coatings, Adhesives
Specialty Resins Cross-linking Agent Thermosetting plastics, Composites

Applications in the Synthesis of Ligands for Catalysis (excluding biological catalysis)

The molecular framework of this compound provides a versatile platform for the design and synthesis of ligands for various catalytic applications in non-biological systems. The aldehyde and ketone functionalities serve as convenient handles for introducing coordinating atoms and for tailoring the steric and electronic properties of the resulting ligand.

The aldehyde group can be readily converted into other functional groups that are known to coordinate with metal centers. For example, reduction of the aldehyde to an alcohol, followed by further functionalization, can lead to the formation of phosphine (B1218219), amine, or thiol-containing ligands. These ligands are widely used in homogeneous catalysis, for example, in cross-coupling reactions, hydrogenations, and hydroformylations.

A common strategy involves the condensation of the aldehyde with a primary amine to form a Schiff base (imine). If the amine contains another donor atom, such as a pyridine (B92270) or a phosphine group, the resulting Schiff base can act as a bidentate or tridentate ligand. The steric bulk provided by the 3,4-dimethylphenyl group can create a specific coordination environment around the metal center, influencing the selectivity of the catalytic reaction.

The ketone group can also be involved in ligand synthesis. For instance, it can be used to create β-ketoiminate or β-diketiminate ligands through condensation with amines. These types of ligands are known to stabilize a wide range of metal ions and have been employed in various catalytic transformations, including polymerization and oxidation reactions.

The following table summarizes the types of ligands that could be synthesized from this precursor and their potential catalytic applications.

Table 3: Synthesis of Ligands for Catalysis
Ligand Type Synthetic Transformation Potential Metal Coordination Potential Catalytic Application
Schiff Base Condensation with a functionalized amine N, N'; N, O Cross-coupling, Oxidation
Phosphine Reduction of aldehyde, then phosphination P, O Hydrogenation, Hydroformylation
N-Heterocyclic Carbene (NHC) Precursor Conversion of aldehyde to imidazole/triazole C, O Metathesis, C-H activation
β-Ketoiminate Condensation of ketone with an amine N, O Polymerization, Lewis acid catalysis

Development of Chemical Probes for Non-Biological Systems

The inherent reactivity of the aldehyde group in this compound makes it a suitable candidate for the development of chemical probes for the detection and quantification of various analytes in non-biological systems. These probes typically operate via a specific chemical reaction between the aldehyde and the target analyte, resulting in a measurable change in a physical property, such as color or fluorescence. nih.govrsc.orgnih.govrsc.orgmdpi.com

For instance, the aldehyde can react with nucleophiles like amines, hydrazines, or thiols. If the nucleophilic analyte is part of a larger system, this reaction can be used for its detection. The reaction can be designed to trigger a "turn-on" or "turn-off" fluorescence response. mdpi.com This can be achieved by attaching a fluorophore to the this compound scaffold. The reaction with the analyte would then alter the electronic properties of the fluorophore, leading to a change in its emission.

Such probes can be applied in environmental monitoring for the detection of pollutants like hydrazine or certain amines in water or air samples. rsc.org The selectivity of the probe can be tuned by modifying the steric and electronic environment around the aldehyde group. The bulky 3,4-dimethylphenyl substituent could play a role in enhancing selectivity by sterically hindering reactions with non-target molecules.

In the field of materials science, this compound could be incorporated into polymer films or solid supports to create sensory materials. These materials could change color or fluorescence upon exposure to specific chemical vapors, acting as simple and cost-effective analytical sensors. nih.gov For example, a sensor for volatile amines could be developed based on the formation of a colored imine.

The ketone functionality could also be exploited in the design of chemical probes, although it is generally less reactive than the aldehyde. It could participate in chelation-based sensing mechanisms for the detection of metal ions.

The table below lists potential chemical probes derived from this compound and their target analytes.

Table 4: Chemical Probes for Non-Biological Systems
Probe Type Detection Mechanism Target Analyte(s) Potential Application
Fluorescent Probe Imine formation leading to fluorescence change Amines, Hydrazines Environmental monitoring
Colorimetric Sensor Formation of a colored Schiff base Volatile amines Gas sensing, Food quality control
Chemosensor for Metal Ions Chelation involving the carbonyl groups Transition metal ions Water quality analysis
Material-based Sensor Covalent immobilization on a solid support Thiols, Cyanide Industrial process monitoring

Integration into Flow Chemistry and Microreactor Systems for Efficient Production

The synthesis and subsequent transformations of this compound are well-suited for integration into flow chemistry and microreactor systems, offering significant advantages over traditional batch processing. nih.govyoutube.comnih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher selectivity, and enhanced safety, particularly for exothermic or hazardous reactions. vapourtec.com

The synthesis of the target molecule itself, likely involving a Williamson ether synthesis or a related nucleophilic substitution, can be efficiently performed in a flow reactor. Pumping the reactants through a heated microchannel ensures rapid and uniform heating, minimizing the formation of side products and reducing reaction times. nih.gov

Furthermore, many of the reactions in which this compound acts as a precursor can be advantageously carried out in flow. For example, condensation reactions, such as the aldol (B89426) or Claisen-Schmidt condensations, often benefit from the precise temperature control and efficient mixing provided by microreactors. nih.gov This can lead to higher conversions and selectivities for the desired products.

For reactions that require hazardous reagents or produce unstable intermediates, microreactors offer a safer alternative to batch reactors due to the small reaction volumes and high surface-area-to-volume ratios, which allow for efficient heat dissipation. youtube.com This is relevant for reactions such as nitrations or oxidations that might be performed on derivatives of the target compound.

The table below highlights the advantages of using flow chemistry for reactions involving this compound.

Table 5: Advantages of Flow Chemistry Integration
Reaction Type Advantage of Flow Chemistry Outcome
Synthesis of the title compound Precise temperature control, efficient mixing Higher yield, reduced side products
Condensation Reactions (e.g., Aldol) Enhanced heat transfer, short residence times Improved selectivity, higher conversion
Multi-step Synthesis Telescoping of reactions Reduced waste, increased efficiency
Hazardous Reactions Improved safety, better heat dissipation Safer handling of reactive intermediates
Process Optimization Rapid screening of reaction conditions Faster development of optimal protocols

Emerging Research Directions and Future Perspectives for 4 2 3,4 Dimethylphenyl 2 Oxoethoxy Benzaldehyde

Exploration of Unconventional Reactivity Modes and Catalytic Systems

The multifaceted structure of 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde invites the exploration of unconventional reactivity and the application of novel catalytic systems. The presence of both an aldehyde and a ketone group allows for selective transformations, which could be exploited using advanced catalytic methods.

Future research could focus on:

Selective Functionalization: Developing catalytic systems that can selectively target either the aldehyde or the ketone group. For instance, chemoselective transfer hydrogenation could reduce the aldehyde to an alcohol while leaving the ketone intact, or vice versa, by tuning the catalyst and reaction conditions. researchgate.net

Photoredox and Electrocatalysis: Utilizing light or electricity to drive reactions offers green and highly specific synthetic routes. researchgate.net Electrosynthesis, for example, could provide a sustainable method for producing valuable organic chemicals from this scaffold. researchgate.net Such redox-mediated approaches could enable precise control over the organic synthesis, potentially preventing over-oxidation to the corresponding carboxylic acid. researchgate.net

Dual Catalysis: Employing multiple catalysts in a single pot to orchestrate tandem or cascade reactions. A combination of an organocatalyst to activate the aldehyde and a transition-metal catalyst to act on another part of the molecule could lead to the rapid construction of complex molecular architectures.

Potential Catalytic SystemApplication to this compoundResearch Goal
Bifunctional Catalysts Asymmetric synthesis and tandem reactionsIntroduce chirality or build molecular complexity in a single step.
Photoredox Catalysis C-H functionalization of the aromatic ringsForm new C-C or C-heteroatom bonds under mild conditions.
Electrochemical Synthesis Selective oxidation or reduction of carbonyl groups. researchgate.netAchieve high selectivity and reduce chemical waste. researchgate.net
Enzyme-Mediated Catalysis Biocatalytic reduction or oxidationEnhance selectivity and sustainability of transformations.

Integration with Automated Synthesis and Artificial Intelligence in Chemical Discovery

The convergence of chemistry with artificial intelligence (AI) and automation is set to revolutionize molecular discovery and synthesis. ucla.edu For this compound, these technologies can accelerate the discovery of new derivatives, synthetic pathways, and applications.

Key future directions include:

AI-Powered Retrosynthesis: Using AI platforms to design novel and efficient synthetic routes. nih.gov Tools like ASKCOS and ChemAIRS can propose viable pathways to the target molecule and its analogs, potentially identifying more cost-effective or higher-yielding methods than those currently established. biopharmatrend.com

Predictive Modeling: Machine learning algorithms can be trained to predict the physicochemical, biological, and material properties of derivatives of the title compound. This allows for the in-silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates. nih.gov

Automated Synthesis Platforms: Employing robotic systems for high-throughput synthesis and optimization. ucla.edu An automated workflow could rapidly synthesize a library of analogs by varying the substituents on the aromatic rings and then perform initial screening for desired properties, significantly accelerating the discovery-to-development pipeline. nih.gov

AI/Automation ToolPotential ApplicationDesired Outcome
Retrosynthesis Planners (e.g., ASKCOS) biopharmatrend.comDesign and rank optimal synthetic routes. biopharmatrend.comIncreased efficiency, reduced cost, and discovery of novel pathways. biopharmatrend.com
Machine Learning Models Predict properties (e.g., reactivity, toxicity, material characteristics).Prioritize synthesis of high-potential derivatives.
High-Throughput Experimentation (HTE) Rapidly screen reaction conditions and synthesize analog libraries.Accelerate optimization and discovery cycles.
Automated Liquid Handlers Precise and repeatable dispensing of reagents for synthesis and assays.Improve reproducibility and enable miniaturization of experiments.

Advancements in Sustainable and Environmentally Benign Synthesis Approaches

The principles of green chemistry are increasingly integral to modern chemical synthesis. nih.gov Future research on this compound and its derivatives will likely prioritize the development of more sustainable and environmentally friendly synthetic methods.

Prospective research areas are:

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives such as ionic liquids, deep eutectic solvents (DES), or water. nih.govresearchgate.net The synthesis of related phenacyl ethers has been achieved in micellar media, reducing the need for bulk organic solvents. orientjchem.org

Catalytic over Stoichiometric Reagents: Designing catalytic versions of reactions like the Williamson ether synthesis, which is a common method for creating the ether linkage in this type of molecule. orientjchem.org This would improve atom economy and reduce waste.

Energy Efficiency: Exploring energy-efficient synthesis methods such as microwave-assisted or photothermal processes, which can reduce reaction times and energy consumption. researchgate.net

Bio-based Feedstocks: Investigating the potential to derive starting materials from renewable biological sources, contributing to a more circular economy. mdpi.com

Development of Novel Spectroscopic and Analytical Methodologies for Characterization

While standard analytical techniques like NMR, IR, and mass spectrometry are sufficient for basic characterization, advancing the understanding of this compound requires more sophisticated methodologies.

Future advancements may involve:

Computational Spectroscopy: Using Density Functional Theory (DFT) and other computational methods to predict and interpret spectroscopic data (e.g., NMR, IR, UV-Vis spectra). researchgate.net This can aid in confirming the structure and understanding the electronic properties of the molecule and its derivatives.

Advanced Mass Spectrometry: Employing techniques like tandem MS (MS/MS) for detailed structural elucidation and for identifying and quantifying trace-level impurities or reaction byproducts.

Solid-State Analysis: For crystalline forms of the compound, techniques such as solid-state NMR and single-crystal X-ray diffraction provide invaluable information about the molecular conformation and intermolecular interactions in the solid state. nih.gov

In-situ Reaction Monitoring: Utilizing process analytical technology (PAT) such as in-situ IR or Raman spectroscopy to monitor reactions in real-time. This allows for a deeper understanding of reaction kinetics and mechanisms, facilitating optimization and control.

Potential in Interdisciplinary Chemical Sciences and Materials Design

The structure of this compound makes it a valuable building block for applications that span multiple scientific disciplines, from medicinal chemistry to materials science. umich.eduumich.edu

Potential interdisciplinary avenues include:

Medicinal Chemistry: The molecule can serve as a scaffold for the synthesis of new biologically active compounds. The benzaldehyde (B42025) and phenone moieties are present in many known pharmacophores, and derivatives could be designed and screened for various therapeutic targets.

Materials Science: The reactive aldehyde group makes it a suitable monomer for the synthesis of novel polymers, resins, or covalent organic frameworks (COFs). These materials could possess interesting thermal, optical, or electronic properties.

Supramolecular Chemistry: The molecule's potential for forming hydrogen bonds and other non-covalent interactions could be exploited in the design of liquid crystals, gels, or other self-assembling systems.

Sensor Technology: Derivatives could be developed as chemosensors. For example, functionalization to include a binding site for a specific ion or molecule could lead to a detectable change in fluorescence or color upon binding, a principle used in electrochemical sensors. ogu.edu.tr

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-hydroxybenzaldehyde with a halogenated precursor (e.g., 2-(3,4-dimethylphenyl)-2-oxoethyl bromide) in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 4–6 hours achieves moderate yields (~50–65%). Catalytic acetic acid enhances reaction efficiency by stabilizing intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the aldehyde while minimizing oxidation side products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm, aryl protons at δ 6.8–8.0 ppm) .
  • X-ray crystallography : Resolves spatial conformation, such as dihedral angles between aromatic rings (e.g., ~78° in analogous dialdehydes) and hydrogen-bonding networks .
  • IR : Key peaks include C=O (1680–1720 cm⁻¹) and aldehyde C–H stretch (~2820 cm⁻¹) .

Advanced Research Questions

Q. How do electronic and steric effects of the 3,4-dimethylphenyl group influence reactivity in cross-coupling or condensation reactions?

  • Methodological Answer : The electron-donating methyl groups increase electron density on the phenyl ring, enhancing electrophilic substitution at the para position. However, steric hindrance from the 3,4-dimethyl substituents reduces accessibility for bulky reactants. Computational studies (DFT) can model frontier molecular orbitals to predict reactivity sites. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids shows regioselectivity trends .

Q. What strategies mitigate aldehyde oxidation during storage or reaction, and how are stability issues quantified?

  • Methodological Answer :

  • Storage : Use inert atmospheres (N₂/Ar) and stabilizers like BHT (0.1% w/w) to prevent radical-mediated oxidation .
  • Stability assays : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 30 days under varying temperatures (4°C, 25°C, 40°C). Activation energy (Eₐ) for oxidation is calculated using Arrhenius plots .

Q. How does this compound perform as a precursor for macrocyclic or supramolecular systems?

  • Methodological Answer : The aldehyde group enables Schiff base formation with polyamines (e.g., 1,2-ethylenediamine) in [2+2] or [3+3] condensations. X-ray data for analogous compounds reveal "w"-shaped conformations stabilized by CH-π interactions and hydrogen bonds, critical for cavity size tuning in host-guest systems .

Data Contradiction Analysis

Q. Discrepancies in reported melting points or spectral How should researchers validate and reconcile these?

  • Methodological Answer :

  • Source comparison : Cross-check data from peer-reviewed journals (e.g., Acta Crystallographica) versus commercial databases. For example, melting points from synthetic studies (e.g., 175–176°C in ) may differ from PubChem entries due to polymorphic forms.
  • Experimental replication : Reproduce synthesis and characterization under standardized conditions (e.g., heating rate in DSC for melting point determination) .

Applications in Pharmacological Research

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Antioxidant : DPPH radical scavenging (IC₅₀ calculation) and FRAP assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values compared to reference drugs .

Safety and Handling Best Practices

Q. What protocols ensure safe handling during large-scale synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid aldehyde vapor exposure (TLV: 2 ppm).
  • Spill management : Neutralize with sodium bisulfite solution to convert aldehydes to less volatile bisulfite adducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.